(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone is a chemical compound with the molecular formula C19H16N2O2 and a molecular weight of 304.34 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a xanthene moiety attached to the methanone group .
Vorbereitungsmethoden
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone typically involves the reaction of 3,5-dimethylpyrazole with 9H-xanthene-9-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone can be compared with other similar compounds, such as:
(3,5-dimethylpyrazol-1-yl)-(9H-xanthen-9-yl)ethanone: Similar structure but with an ethanone group instead of methanone.
(3,5-dimethylpyrazol-1-yl)-(9H-xanthen-9-yl)propanone: Similar structure but with a propanone group instead of methanone.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and xanthene moieties, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C19H16N2O2 |
---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
(3,5-dimethylpyrazol-1-yl)-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C19H16N2O2/c1-12-11-13(2)21(20-12)19(22)18-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)18/h3-11,18H,1-2H3 |
InChI-Schlüssel |
BYHGFMLLKFHYRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.